N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant pharmacological potential. Its unique structure incorporates a thieno[3,4-c]pyrazole moiety along with an oxalamide functional group, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
- Molecular Formula: C21H21N5O2S
- Molecular Weight: 407.5 g/mol
- CAS Number: 899993-89-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thieno[3,4-c]pyrazole core.
- Coupling with pyridin-2-ylmethyl groups.
- Finalization through oxalamide formation.
Key Reaction Conditions:
- Use of appropriate solvents and reagents to optimize yield and purity.
- Reaction conditions may vary based on the specific synthetic route employed.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key pathways involved in cancer progression:
- BRAF(V600E) Inhibition: Compounds targeting this mutation have demonstrated efficacy in various cancer models.
- EGFR and Aurora-A Kinase Inhibition: These pathways are critical in tumor growth and metastasis.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies show that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
Antibacterial Activity
In vitro studies have demonstrated that certain pyrazole derivatives possess antibacterial properties. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis.
Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole amide derivatives against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant cells, suggesting potent antitumor activity .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds. It was found that they significantly reduced LPS-induced NO production in macrophage cultures, indicating potential for treating inflammatory diseases .
Study 3: Antibacterial Activity
A recent study assessed the antibacterial efficacy of several pyrazole derivatives against common pathogens. The findings revealed that some derivatives showed comparable or superior activity to standard antibiotics, highlighting their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thieno[3,4-c]pyrazole core or oxalamide substituents can lead to enhanced potency and selectivity against specific biological targets.
Modification | Effect on Activity |
---|---|
Substitution on phenyl ring | Increased antitumor activity |
Alteration of oxalamide group | Enhanced anti-inflammatory properties |
Variations in thieno[3,4-c]pyrazole structure | Improved antibacterial efficacy |
特性
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-7-18(14(2)9-13)26-19(16-11-29-12-17(16)25-26)24-21(28)20(27)23-10-15-5-3-4-8-22-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOQGPSRITRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。